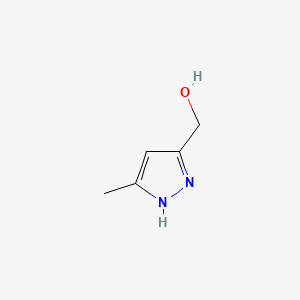

![molecular formula C18H17N3O3S B2981119 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide CAS No. 864858-95-7](/img/structure/B2981119.png)

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . It is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .

Synthesis Analysis

The synthesis of such compounds involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Cyanoacetic acid hydrazide, a commercially available substituted hydrazide, is a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds .Molecular Structure Analysis

The molecular structure of this compound includes a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton, a 3′,4′,5′-trimethoxyanilino moiety, and a cyano or an alkoxycarbonyl group at its 2- or 3-position .Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by its structure. The carbon atom of the carbonyl group (position 3) and the carbon atom of the nitrile function (position 5) can be attacked by nucleophiles . In addition, the carbon atom of the active methylene group (position 4) and the nitrogen atoms of the hydrazine portion (position 1 and position 2) are liable to attack by electrophiles .科学的研究の応用

Insecticidal Activity

Pyridine derivatives, including those structurally related to N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide, have been synthesized and evaluated for their toxicity against cowpea aphid, demonstrating significant insecticidal activity. One of the compounds showed about four times the insecticidal activity of acetamiprid, a well-known insecticide (Bakhite et al., 2014).

Antimicrobial Activity

The antimicrobial properties of pyridine, pyrimidinone, and oxazinone derivatives, synthesized using citrazinic acid as a starting material, have been investigated. These compounds demonstrated good antibacterial and antifungal activities comparable to those of reference drugs streptomycin and fusidic acid (Hossan et al., 2012).

Antitubulin and Antiproliferative Activity

Derivatives based on the tetrahydrothieno[2,3-c]pyridine scaffold have been designed, synthesized, and evaluated for their antiproliferative activity on cancer cell lines. Compounds showed promising results by inhibiting tubulin polymerization and inducing apoptosis selectively in cancer cells without affecting normal cells (Romagnoli et al., 2020).

Luminescent and Magnetic Properties

Pentanuclear clusters synthesized from N,2-dihydroxy-3-methoxybenzamide have demonstrated interesting luminescent and magnetic properties, indicating potential applications in materials science (Wang et al., 2020).

Anticancer Activity

The synthesis of new compounds with structural similarities, including antimicrobial activity and potential anticancer applications, underscores the broad utility of this chemical scaffold in therapeutic development. These compounds have been evaluated for their effectiveness against various microbial strains and cancer cell lines, showcasing their potential in medicinal chemistry (Amr et al., 2016).

作用機序

Target of Action

The primary target of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide is the JNK3 enzyme . This enzyme plays a crucial role in cellular processes such as inflammation, apoptosis, and cell differentiation .

Mode of Action

This compound interacts with its target, the JNK3 enzyme, by forming a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the activity of the JNK3 enzyme, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of the JNK3 enzyme affects the MAPK signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis . The downstream effects of this inhibition are a decrease in inflammation and apoptosis, and an alteration in cell differentiation.

Pharmacokinetics

The compound’s molecular formula is c24h20cln5o2s2, and it has an average mass of 510031 Da . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the action of this compound is a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) . This leads to a halt in cell proliferation and an increase in cell death.

特性

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-11(22)21-8-7-12-14(9-19)18(25-16(12)10-21)20-17(23)13-5-3-4-6-15(13)24-2/h3-6H,7-8,10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAXDZUMXOVABZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981036.png)

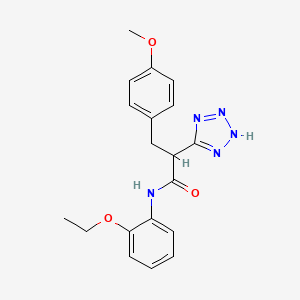

![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2981041.png)

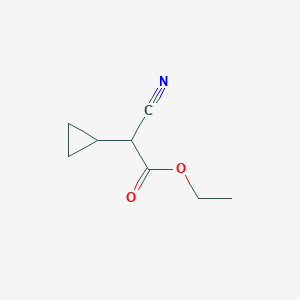

![N-(1-cyanocyclohexyl)-2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]propanamide](/img/structure/B2981043.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2981048.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2981051.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide](/img/structure/B2981053.png)

![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/no-structure.png)

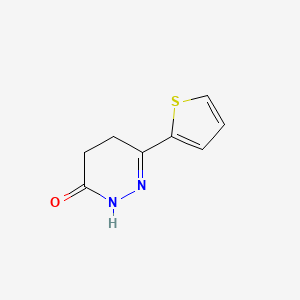

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B2981056.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone](/img/structure/B2981057.png)

![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2981058.png)